molecular formula C12H15NO4 B1287985 Tert-butyl 2-(3-nitrophenyl)acetate CAS No. 180150-74-7

Tert-butyl 2-(3-nitrophenyl)acetate

Cat. No.: B1287985
CAS No.: 180150-74-7
M. Wt: 237.25 g/mol
InChI Key: MEFVPZNVGGXZQJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-nitrophenyl)acetate is an organic compound with the molecular formula C12H15NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-nitrophenyl)acetate typically involves the esterification of 2-(3-nitrophenyl)acetic acid with tert-butanol. A common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process involves the reaction of 2-(3-nitrophenyl)acetic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-(3-aminophenyl)acetate.

    Substitution: Formation of nitro-substituted or halogen-substituted derivatives.

Scientific Research Applications

Tert-butyl 2-(3-nitrophenyl)acetate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and as a probe to investigate biochemical pathways involving nitroaromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-nitrophenyl)acetate involves its interaction with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular components. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

    Tert-butyl 2-(4-nitrophenyl)acetate: Similar structure but with the nitro group at the para position.

    Tert-butyl 2-(2-nitrophenyl)acetate: Similar structure but with the nitro group at the ortho position.

    Methyl 2-(3-nitrophenyl)acetate: Similar structure but with a methyl ester instead of a tert-butyl ester.

Uniqueness: Tert-butyl 2-(3-nitrophenyl)acetate is unique due to the position of the nitro group on the phenyl ring and the presence of the bulky tert-butyl ester group. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFVPZNVGGXZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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